molecular formula C19H19N3O3 B2981968 (E)-3-(dimethylamino)-2-{[2-(3-ethoxyphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile CAS No. 1164558-13-7

(E)-3-(dimethylamino)-2-{[2-(3-ethoxyphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile

Cat. No.: B2981968
CAS No.: 1164558-13-7
M. Wt: 337.379
InChI Key: ZQGPJNGWDWULOP-BUHFOSPRSA-N
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Description

The compound (E)-3-(dimethylamino)-2-{[2-(3-ethoxyphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile is a heterocyclic molecule featuring a propenenitrile backbone conjugated to a pyridine ring substituted with a 3-ethoxyphenoxy group and a dimethylamino moiety. Key functional groups include:

  • Cyano group (C≡N): Enhances polarity and reactivity.
  • 3-Ethoxyphenoxy-pyridinylcarbonyl: Contributes to aromatic stacking and lipophilicity.
  • Dimethylamino group (N(CH₃)₂): Influences solubility and basicity.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-[2-(3-ethoxyphenoxy)pyridine-3-carbonyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-4-24-15-7-5-8-16(11-15)25-19-17(9-6-10-21-19)18(23)14(12-20)13-22(2)3/h5-11,13H,4H2,1-3H3/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGPJNGWDWULOP-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=C(C=CC=N2)C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC=C1)OC2=C(C=CC=N2)C(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights structural similarities and differences among related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Functional Groups
Target Compound 3-Ethoxyphenoxy-pyridinylcarbonyl, dimethylamino Likely C₂₀H₁₈N₃O₃ ~348.38 g/mol Cyano, pyridine, ethoxy, dimethylamino
(2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile 2-Methylphenoxy-benzoyl, dimethylamino C₁₉H₁₈N₂O₂ 306.36 g/mol Cyano, benzoyl, methylphenoxy, dimethylamino
Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenamide Ethoxycarbonyl, dimethylamino C₁₂H₁₈N₄O₃ 290.30 g/mol Cyano, ethoxycarbonyl, enamine, dimethylamino
(2E)-3-[3-chloro-5-{4-chloro-2-[2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy]phenoxy}phenyl]prop-2-enenitrile Chlorophenyl, dihydropyrimidinyl-ethoxy C₂₁H₁₅Cl₂N₃O₄ 444.27 g/mol Cyano, chloro, dihydropyrimidinyl, ethoxy
Droloxifene Dimethylaminoethoxy, stilbene, phenol C₂₈H₃₁NO₂ 413.55 g/mol Phenol, dimethylaminoethoxy, stilbene
Key Observations:
  • Electron-Withdrawing Effects : Chlorine substituents in reduce electron density, contrasting with the electron-donating ethoxy group in the target compound.
  • Pharmacological Relevance: Droloxifene’s dimethylaminoethoxy group is critical for antiestrogen activity , suggesting that the target compound’s dimethylamino and ethoxy groups may similarly modulate receptor interactions.
Key Observations:
  • Multi-Step Reactions : Compounds like require sequential steps for enamine and ester formation, which may complicate scalability compared to one-pot syntheses.

Physicochemical Properties

Predicted or experimental properties of select compounds:

Compound Density (g/cm³) Boiling Point (°C) pKa Solubility
Target Compound ~1.15 (Predicted) ~500 (Predicted) ~1.16 (Predicted) Low water solubility (lipophilic)
(2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile 1.143 ± 0.06 508.1 ± 50.0 1.16 ± 0.70 Likely DMSO-soluble
Droloxifene Not reported Not reported ~8.5 (amino) Moderate aqueous solubility
Key Observations:
  • pKa Trends: The dimethylamino group in the target compound and has a predicted pKa ~1.16, indicating weak basicity, whereas Droloxifene’s amino group is more basic (pKa ~8.5) due to its ethyl linkage .
  • Thermal Stability : High predicted boiling points (~500°C) for enenitriles suggest thermal stability under standard conditions.

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